(2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid typically involves the protection of the hydroxyl group on the pyrrolidine ring with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts or esters, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
(2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, the TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: Lacks the TBDMS group, making it more reactive at the hydroxyl site.
(2S,4R)-4-[(tert-Butyldiphenylsilyl)oxy]pyrrolidine-2-carboxylic acid: Features a bulkier protecting group, which can influence steric interactions.
Uniqueness
The presence of the TBDMS group in (2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid provides a balance between steric protection and reactivity, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
104197-68-4 |
---|---|
Molecular Formula |
C11H23NO3Si |
Molecular Weight |
245.4 |
Purity |
93 |
Origin of Product |
United States |
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